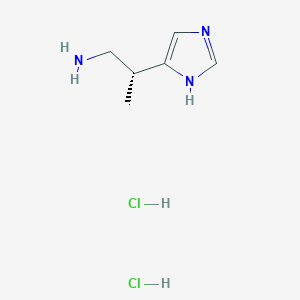
(R)(-)-alpha-Methylhistamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®(-)-alpha-Methylhistamine dihydrochloride is a chemical compound known for its role as a selective agonist for histamine H3 receptors. This compound is often used in scientific research to study the physiological and pharmacological effects of histamine receptors, particularly in the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®(-)-alpha-Methylhistamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with histamine, a naturally occurring biogenic amine.
Methylation: The alpha position of histamine is methylated using a suitable methylating agent under controlled conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®(-)-alpha-Methylhistamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large-scale methylation of histamine.
Enantiomeric Resolution: Industrial resolution techniques to separate the ®-enantiomer.
Purification: Purification steps to ensure high purity of the final product.
Salt Formation: Conversion to dihydrochloride salt for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
®(-)-alpha-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Primary amine derivatives.
Substitution Products: Various substituted histamine derivatives.
Wissenschaftliche Forschungsanwendungen
®(-)-alpha-Methylhistamine dihydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.
Biology: Helps in understanding the role of histamine receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of pharmaceuticals targeting histamine receptors.
Wirkmechanismus
®(-)-alpha-Methylhistamine dihydrochloride exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the release of histamine and other neurotransmitters, modulating various physiological processes. The molecular targets include histamine H3 receptors located in the central nervous system, affecting pathways involved in wakefulness, appetite, and cognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- ®-(-)-3-Piperidinamine dihydrochloride
Uniqueness
®(-)-alpha-Methylhistamine dihydrochloride is unique due to its high selectivity for histamine H3 receptors, making it a valuable tool in research focused on these receptors. Its ability to modulate neurotransmitter release sets it apart from other histamine analogs.
Eigenschaften
Molekularformel |
C6H13Cl2N3 |
|---|---|
Molekulargewicht |
198.09 g/mol |
IUPAC-Name |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
InChI-Schlüssel |
WYTFQBBWJOPBCK-ZJIMSODOSA-N |
Isomerische SMILES |
C[C@H](CN)C1=CN=CN1.Cl.Cl |
Kanonische SMILES |
CC(CN)C1=CN=CN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
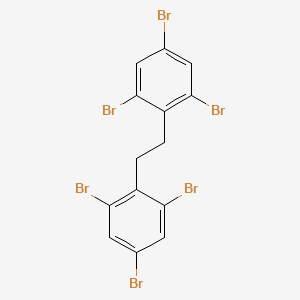

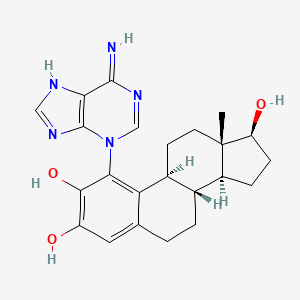
![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
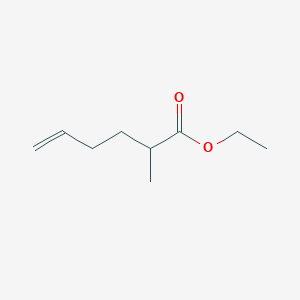
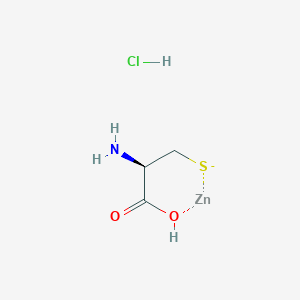
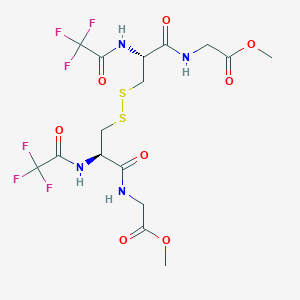

![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
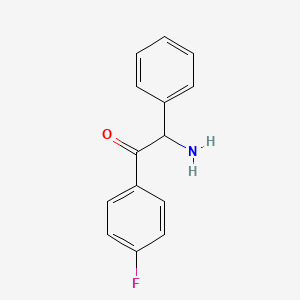
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)

![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
